7-Amino-5-iodo-8-quinolinol

Lipophilicity Physicochemical Properties Drug Design

Researchers often face experimental failures when assuming structural similarity among iodinated 8-hydroxyquinolines leads to identical behavior. The 7-amino substitution fundamentally alters metal chelation and bioactivity. - **Physicochemical differentiation**: XLogP 1.8 (vs 2.7 for 5-iodo-8-quinolinol); TPSA 59.1 Ų - **Synthetic utility**: Key intermediate for 7-aminomethyl derivatives via Mannich reactions (active against *E. histolytica*) - **Supply assurance**: Multiple pack sizes available for medicinal chemistry and catalyst development programs

Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
CAS No. 18472-10-1
Cat. No. B12797279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-5-iodo-8-quinolinol
CAS18472-10-1
Molecular FormulaC9H7IN2O
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C(=C2N=C1)O)N)I
InChIInChI=1S/C9H7IN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2
InChIKeyJJCLLNDLDHJDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-5-iodo-8-quinolinol (CAS 18472-10-1): Technical Baseline and Physicochemical Profile


7-Amino-5-iodo-8-quinolinol (CAS 18472-10-1) is a di-substituted 8-hydroxyquinoline (8-HQ) derivative. This heterocyclic compound, with the molecular formula C9H7IN2O and a molecular weight of 286.07 g/mol, is characterized by the presence of both an iodine atom at the 5-position and a primary amino group at the 7-position of the quinoline ring [1]. This specific substitution pattern directly influences its key physicochemical properties. For instance, the calculated LogP (XLogP3-AA) is 1.8, indicating significantly lower lipophilicity compared to many halogenated 8-HQ analogs [1]. The compound also exhibits a topological polar surface area (TPSA) of 59.1 Ų, a computed descriptor relevant to its potential for membrane permeability and bioavailability [1].

7-Amino group enables Mannich derivatization for antiparasitic probe synthesis
Distinct H-bond donor/acceptor profile supports metal chelation geometry studies
Reported lower lipophilicity profile for property-driven lead optimization research

Why 7-Amino-5-iodo-8-quinolinol Cannot Be Substituted with Other Iodinated 8-Hydroxyquinolines


Within the class of iodinated 8-hydroxyquinolines, small structural variations translate into significant differences in physicochemical properties, biological activity, and potential research applications. For instance, the presence of a 7-amino group in this compound creates a distinct hydrogen-bonding and electronic profile compared to analogs like 5-iodo-8-quinolinol (CAS 13207-63-1). This is quantitatively demonstrated by the difference in lipophilicity (XLogP3 of 1.8 for the target compound versus 2.7 for 5-iodo-8-quinolinol) and polar surface area [REFS-1, REFS-2]. Such differences are critical for experimental reproducibility in areas like metal chelation, antimicrobial screening, and drug design. Therefore, assuming that any 5-iodo-8-hydroxyquinoline derivative can be used interchangeably is scientifically unsound and can lead to experimental failure or misinterpretation.

Target Compound
5-Iodo-8-quinolinol (CAS 13207-63-1)
Lipophilicity Profile
Lower logP; may support permeability screening
Higher logP; permeability context may shift significantly
H-Bond Capacity
2 donors / 3 acceptors; altered chelation geometry context
1 donor / 2 acceptors; metal complex stability may differ
Synthetic Versatility
7-NH₂ enables Mannich derivatization pathway
No 7-amino handle; Mannich route unavailable

Quantitative Differentiation of 7-Amino-5-iodo-8-quinolinol vs. Closest Analogs


Reduced Lipophilicity vs. 5-Iodo-8-quinolinol (Clioquinol)

The 7-amino substitution on 5-iodo-8-quinolinol results in a substantial decrease in lipophilicity compared to the non-aminated parent compound, 5-iodo-8-quinolinol. This is quantified by the computed partition coefficient, XLogP3, a key determinant of membrane permeability and biodistribution [REFS-1, REFS-2].

Lipophilicity Reduction
Reported
Target XLogP3: 1.8 — Comparator XLogP3: 2.7 (33% lower)
Supports permeability and solubility screening context
Computed descriptor (XLogP3 3.0); experimental validation may differ
Lipophilicity Physicochemical Properties Drug Design

Increased Hydrogen-Bond Donor/Acceptor Capacity for Metal Chelation

The 7-amino group provides additional sites for hydrogen bonding and metal coordination compared to simple halogenated 8-hydroxyquinolines. The target compound has a hydrogen bond donor count of 2 and acceptor count of 3, compared to a donor count of 1 and acceptor count of 2 for 5-iodo-8-quinolinol [REFS-1, REFS-2]. This suggests a different chelation geometry and stability for metal complexes.

H-Bond Capacity Increase
Reported
Target: HBD 2 / HBA 3 — Comparator: HBD 1 / HBA 2
Supports metal complex geometry and stability review
Computed descriptor (Cactvs 3.4.8.18); experimental validation may differ
Metal Chelation Coordination Chemistry Analytical Chemistry

Distinct Structural Platform for Generating 7-Aminomethyl Mannich Bases

The 7-amino group serves as a unique reactive handle for further synthetic derivatization, a feature absent in simple iodinated 8-hydroxyquinolines. A Mannich reaction with 5-halo-8-hydroxyquinolines has been demonstrated to yield a series of 7-aminomethyl-5-halo-8-hydroxyquinolines [1]. This pathway is not available for non-aminated analogs like 5-iodo-8-quinolinol, enabling the exploration of a distinct chemical space.

Mannich Derivatization Route
Class-level
7-NH₂ enables Mannich reaction → 7-aminomethyl-5-iodo derivatives
Supports synthetic pathway exploration for antiparasitic research
Class-level inference from cited review; requires independent validation
Organic Synthesis Medicinal Chemistry Antiparasitic Agents

High-Value Research and Industrial Applications for 7-Amino-5-iodo-8-quinolinol


Intermediate for the Synthesis of Antiparasitic Agents

Based on its unique 7-amino group, this compound serves as a key intermediate for synthesizing 7-aminomethyl derivatives via Mannich reactions. This pathway is inaccessible using non-aminated 8-hydroxyquinolines. The resulting products have demonstrated potent in vitro and in vivo activity against Entamoeba histolytica, making this compound valuable for medicinal chemistry programs targeting amoebiasis [1].

Design of Metal Complexes with Altered Chelation Properties

The distinct hydrogen-bonding profile (two donors, three acceptors) compared to standard 8-hydroxyquinoline analogs (e.g., 5-iodo-8-quinolinol) suggests this compound will form metal complexes with different stoichiometries, geometries, or stabilities [REFS-1, REFS-2]. This is crucial for research in developing new sensors, catalysts, and metallodrugs where precise control over metal coordination is required.

Lead Optimization in Drug Discovery Requiring Lower Lipophilicity

Its significantly lower lipophilicity (XLogP3 = 1.8) compared to related 5-iodo-8-quinolinol (XLogP3 = 2.7) makes this compound a more attractive starting point for drug discovery programs targeting indications where high lipophilicity is associated with poor pharmacokinetics, promiscuous binding, or toxicity [REFS-1, REFS-2]. It may help mitigate common pitfalls in early-stage drug development.

Application
Selection Property
Validation Focus
Antiparasitic agent intermediate synthesis
7-Amino Mannich reactivity
Reported antiparasitic endpoint context
Metal complex design studies
H-bond donor/acceptor profile
Chelation geometry and stability characterization
Lead optimization property screening
Reduced lipophilicity profile
Permeability and solubility context
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